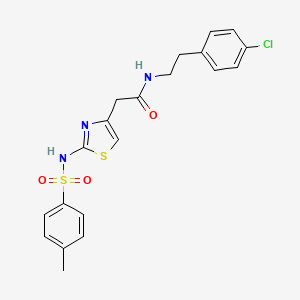

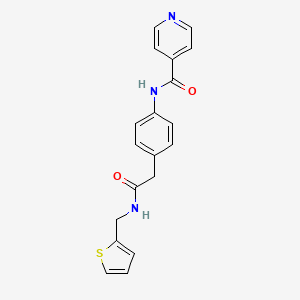

![molecular formula C14H11ClN2O2S2 B2970774 3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 40009-50-5](/img/structure/B2970774.png)

3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound that is structurally related to 1,2,4-benzothiadiazine 1,1-dioxides . These types of compounds have been used in human therapy as diuretic and antihypertensive agents .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which are structurally similar to the compound , has been reported. The process involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position . The hydrogen at position 6 is substituted by chlorine and that at position 3 is substituted by a benzylsulfanylmethyl group .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-thiadiazinane 1,1-dioxides have been studied. These reactions include the [2 + 2 + 2] sulfa Staudinger cycloaddition of sulfonylchlorides and imines .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions, contributing to the development of histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

- It serves as a catalyst in the synthesis of various heterocyclic compounds, including 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, indicating its significance in green chemistry protocols (Khazaei et al., 2015).

Biological and Pharmacological Potential

- This chemical plays a role in the development of potentially biologically active compounds, like 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, showing antibacterial and antioxidant properties (Zia-ur-Rehman et al., 2009).

- It is involved in synthesizing new 1,4,2-benzo/pyridodithiazine 1,1-dioxides, demonstrating myorelaxant activity, and providing insights into ATP-sensitive potassium channel openers (Pirotte et al., 2013).

Advances in Antiviral Research

- Recent studies have shown that benzo/heterothiadiazine dioxide derivatives, including 3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, possess antiviral activities against HCMV, VZV, HCV, and HIV (Zhan, Liu, & De Clercq, 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

The compound inhibits the sodium-chloride symporter, thereby preventing the reabsorption of sodium and chloride ions . This inhibition leads to an increase in the excretion of sodium, chloride, and water in the urine .

Biochemical Pathways

By inhibiting the sodium-chloride symporter, the compound disrupts the normal function of the renin-angiotensin-aldosterone system (RAAS) , a key regulatory pathway for blood pressure . The increased excretion of sodium and water leads to a decrease in blood volume, which in turn reduces blood pressure .

Pharmacokinetics

Like other thiazides, it is likely to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the compound’s action is a decrease in blood pressure and a reduction in edema (fluid accumulation) due to its diuretic effect . It also causes a loss of potassium and an increase in serum uric acid .

Action Environment

Environmental factors such as diet, particularly sodium and potassium intake, can influence the compound’s action and efficacy. For example, a high-sodium diet might reduce its antihypertensive effect, while a low-potassium diet could exacerbate the risk of hypokalemia (low blood potassium levels) . The compound’s stability could be affected by factors such as temperature, humidity, and light, but specific details would depend on the formulation and storage conditions.

Direcciones Futuras

The future research directions for “3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential therapeutic applications . These compounds combine the structural features of two pharmaceutically active moieties, triazole and thiadiazine, making them interesting targets for drug design and discovery .

Análisis Bioquímico

Biochemical Properties

3-(Benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is known to interact with several enzymes and proteins . It has been found to inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . This interaction is crucial in its role as a diuretic .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . For instance, it promotes water loss from the body, causing a loss of potassium and an increase in serum uric acid .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water .

Propiedades

IUPAC Name |

3-benzylsulfanyl-7-chloro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S2/c15-11-6-7-12-13(8-11)21(18,19)17-14(16-12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKUJKQLJOTBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

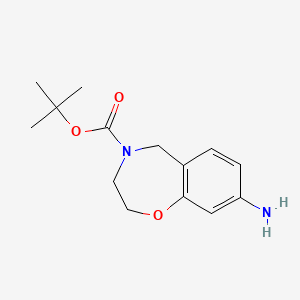

![6-(2-hydroxyethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2970694.png)

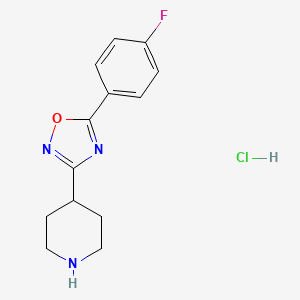

![N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970698.png)

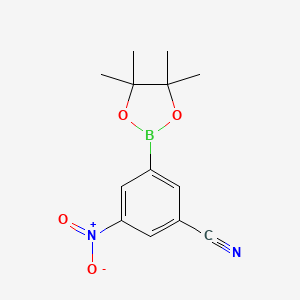

![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2970709.png)

![4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2970711.png)